3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenoxybenzyl alcohol and ethoxyethyl benzene derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propanol: A related compound with similar structural features but different functional groups.
3-Phenoxybenzyl alcohol: Shares the phenoxybenzyl moiety but lacks the ethoxyethyl group.
Uniqueness
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
80853-87-8 |
---|---|
Molecular Formula |
C27H32O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(1-ethoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O3/c1-5-29-21(2)23-14-16-24(17-15-23)27(3,4)20-28-19-22-10-9-13-26(18-22)30-25-11-7-6-8-12-25/h6-18,21H,5,19-20H2,1-4H3 |
InChI Key |
IZJURNXDQYLACE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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